molecular formula C8H16N4 B171981 5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine CAS No. 199341-43-0

5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine

Cat. No. B171981
CAS RN: 199341-43-0
M. Wt: 168.24 g/mol
InChI Key: WEZJJLRDMAPCTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine, also known as EPDA, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It belongs to the pyrazole family and has been found to possess a range of interesting biological properties, including antitumor, antifungal, and anti-inflammatory activities.

Mechanism of Action

The exact mechanism of action of 5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine is not yet fully understood. However, it has been suggested that 5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine may exert its biological effects by inhibiting the activity of certain enzymes or signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects
5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine has been found to possess a range of interesting biochemical and physiological effects. For example, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine has also been found to possess antifungal activity by inhibiting the growth and development of fungal cells. In addition, 5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine has been shown to possess anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. 5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine has also been found to possess a range of interesting biological properties, making it a promising candidate for further investigation. However, there are also some limitations to the use of 5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine in lab experiments. For example, its exact mechanism of action is not yet fully understood, which may limit its potential applications in certain areas of research.

Future Directions

There are several future directions for the research on 5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine. One area of interest is the development of novel 5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine analogs with improved biological properties. Another area of interest is the investigation of the potential of 5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine as a therapeutic agent for the treatment of various diseases, including cancer, fungal infections, and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of 5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine and its potential applications in various areas of research.

Synthesis Methods

The synthesis of 5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine involves the reaction of 5-ethyl-1-isopropyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield 5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine. The overall reaction can be represented as follows:

Scientific Research Applications

5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess a range of interesting biological properties, including antitumor, antifungal, and anti-inflammatory activities. 5-Ethyl-1-isopropyl-1H-pyrazole-3,4-diamine has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, fungal infections, and inflammatory disorders.

properties

CAS RN

199341-43-0

Molecular Formula

C8H16N4

Molecular Weight

168.24 g/mol

IUPAC Name

5-ethyl-1-propan-2-ylpyrazole-3,4-diamine

InChI

InChI=1S/C8H16N4/c1-4-6-7(9)8(10)11-12(6)5(2)3/h5H,4,9H2,1-3H3,(H2,10,11)

InChI Key

WEZJJLRDMAPCTG-UHFFFAOYSA-N

SMILES

CCC1=C(C(=NN1C(C)C)N)N

Canonical SMILES

CCC1=C(C(=NN1C(C)C)N)N

synonyms

1H-Pyrazole-3,4-diamine,5-ethyl-1-(1-methylethyl)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.